molecular formula C12H24O2 B098073 Sec-butyl 3-methylheptanoate CAS No. 16253-72-8

Sec-butyl 3-methylheptanoate

Cat. No. B098073
CAS RN: 16253-72-8
M. Wt: 200.32 g/mol
InChI Key: OARSNTXAKATCPL-UHFFFAOYSA-N
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Description

Sec-butyl 3-methylheptanoate is a chemical compound that belongs to the class of esters. It is commonly used in the chemical industry as a solvent, flavoring agent, and fragrance. This compound is synthesized by the reaction between sec-butyl alcohol and 3-methylheptanoic acid.

Mechanism Of Action

The mechanism of action of sec-butyl 3-methylheptanoate is not well understood. However, it is believed that this compound interacts with receptors in the olfactory system to produce its fragrance and flavoring effects. It may also have an effect on the metabolism of certain compounds in the body.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of sec-butyl 3-methylheptanoate. However, it is generally considered to be safe for use in laboratory experiments. It has low toxicity and is not known to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using sec-butyl 3-methylheptanoate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on sec-butyl 3-methylheptanoate. One area of interest is its potential use as a natural flavoring agent in food products. Another area of research is its potential use as a fragrance in perfumes and personal care products. Additionally, there may be potential applications for this compound in the development of new solvents for chromatography and spectroscopy experiments. Further research is needed to fully understand the potential uses and limitations of this compound.

Scientific Research Applications

Sec-butyl 3-methylheptanoate has several scientific research applications. It is commonly used as a solvent in chromatography and spectroscopy experiments. It is also used as a flavoring agent in food science research. Additionally, this compound has been used as a fragrance in cosmetic and personal care product research.

properties

CAS RN

16253-72-8

Product Name

Sec-butyl 3-methylheptanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butan-2-yl 3-methylheptanoate

InChI

InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3

InChI Key

OARSNTXAKATCPL-UHFFFAOYSA-N

SMILES

CCCCC(C)CC(=O)OC(C)CC

Canonical SMILES

CCCCC(C)CC(=O)OC(C)CC

Other CAS RN

16253-72-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Several drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether were added to a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, and the mixture was stirred vigorously. The colour of the iodine disappeared upon slight heating, and the rest of the n-butyl bromide solution was then added dropwise at a rate sufficient to maintain a constant reflux of the reaction mixture. After addition of the n-butyl bromide solution the reaction mixture was heated to reflux for a further 15 minutes and was then cooled to 5° C. with an ice-water bath. Cuprous chloride (0.589 g) was divided into seven equal portions: one portion was added to the reaction mixture and then a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether was added dropwise over 3 hours, during which time the six remaining portions of cuprous chloride were added at 30-minute intervals. After stirring the mixture at 5° C. for 15 minutes and then at room temperature for 1 hour, the reaction mixture was gradually poured into an ice-cooled mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid and 60 ml of diethyl ether with vigorous stirring. The organic layer was separated from the reaction mixture obtained and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate, and then concentrated. The residue was purified by distillation under reduced pressure to give 27.8 g of the title compound having the following physical characteristics:
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